4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain with a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl precursor. One common method involves the trifluoromethylation of a phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylphenyl compound is then subjected to further reactions to introduce the propyl and thiobenzaldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the functional groups attached to the phenyl ring.
2-(4-OXO-3(4H)-QUINAZOLINYL)-N-(3-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13F3OS |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-[3-oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H13F3OS/c18-17(19,20)15-8-6-14(7-9-15)16(21)10-5-12-1-3-13(11-22)4-2-12/h1-4,6-9,11H,5,10H2 |
InChI Key |
WRROVNGHNGCHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.